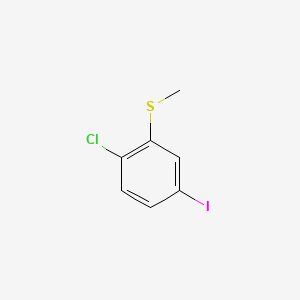
(2-Chloro-5-iodophenyl)(methyl)sulfane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Chloro-5-iodophenyl)(methyl)sulfane: is an organic compound with the molecular formula C7H6ClIS It is a derivative of benzene, where the benzene ring is substituted with chlorine, iodine, and a methylthio group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-5-iodophenyl)(methyl)sulfane typically involves the reaction of 2-chloro-5-iodophenol with methylthiolating agents under controlled conditions. One common method is the reaction of 2-chloro-5-iodophenol with methylthiolate in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: (2-Chloro-5-iodophenyl)(methyl)sulfane can undergo nucleophilic substitution reactions where the iodine or chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the halogen atoms or to modify the methylthio group.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution: Products with different nucleophiles replacing the halogen atoms.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Dehalogenated products or modified methylthio derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: (2-Chloro-5-iodophenyl)(methyl)sulfane is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in cross-coupling reactions.
Biology: In biological research, this compound can be used to study the effects of halogenated and sulfur-containing organic molecules on biological systems. It may also be used in the development of new biochemical assays.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The unique structure of this compound may provide insights into the design of drugs with specific biological activities.
Industry: In industrial applications, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of (2-Chloro-5-iodophenyl)(methyl)sulfane involves its interaction with molecular targets through its halogen and sulfur functional groups. These interactions can lead to various biochemical effects, depending on the specific target and pathway involved. The compound’s ability to undergo substitution and oxidation reactions also plays a role in its biological activity.
Vergleich Mit ähnlichen Verbindungen
(2-Iodophenyl)(methyl)sulfane: Similar structure but lacks the chlorine atom.
(2-Chloro-5-bromophenyl)(methyl)sulfane: Similar structure but with bromine instead of iodine.
(2-Chloro-5-fluorophenyl)(methyl)sulfane: Similar structure but with fluorine instead of iodine.
Uniqueness: (2-Chloro-5-iodophenyl)(methyl)sulfane is unique due to the presence of both chlorine and iodine atoms, which can influence its reactivity and interactions with other molecules. The combination of halogen and sulfur functional groups provides a distinct set of chemical properties that can be exploited in various applications.
Eigenschaften
Molekularformel |
C7H6ClIS |
|---|---|
Molekulargewicht |
284.55 g/mol |
IUPAC-Name |
1-chloro-4-iodo-2-methylsulfanylbenzene |
InChI |
InChI=1S/C7H6ClIS/c1-10-7-4-5(9)2-3-6(7)8/h2-4H,1H3 |
InChI-Schlüssel |
ZOKCJCQCKXPJFG-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=C(C=CC(=C1)I)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tris[2-(cyclohex-3-en-1-yl)ethyl]alumane](/img/structure/B14758791.png)
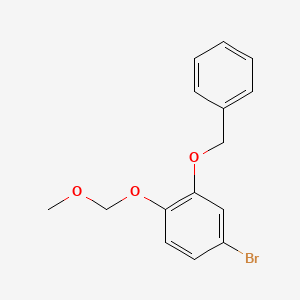

![4-Oxatricyclo[4.3.0.0~2,8~]nonane](/img/structure/B14758821.png)
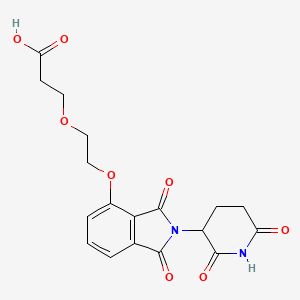
![Benzo[c][2,7]naphthyridine](/img/structure/B14758833.png)

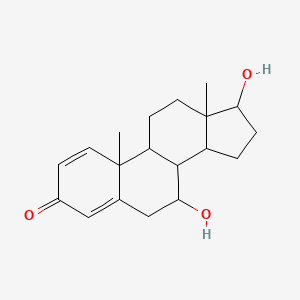
![10-(2-Hydroxyethyl)benzo[g]pteridine-2,4-dione](/img/structure/B14758848.png)
![2-[[6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]-4-[[1-[3-[(2-cyano-5-fluorophenyl)methyl]-1-methyl-2,6-dioxopyrimidin-4-yl]piperidin-3-yl]amino]benzonitrile](/img/structure/B14758854.png)
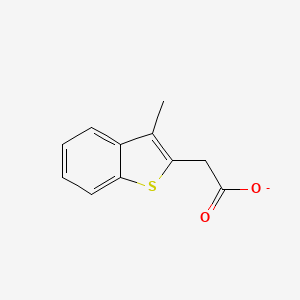
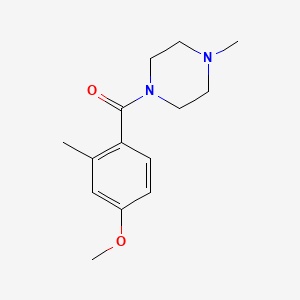
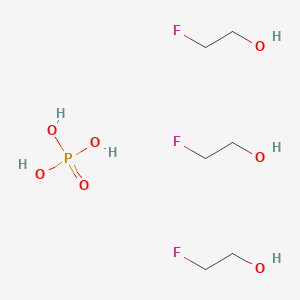
![1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidine-2,4-dione](/img/structure/B14758864.png)
